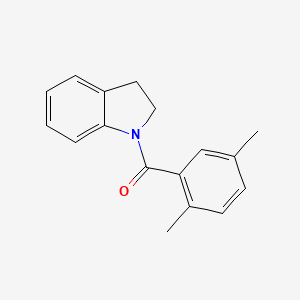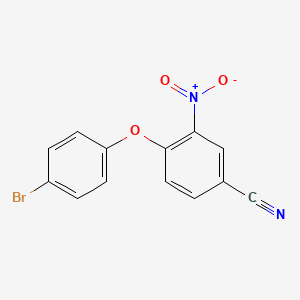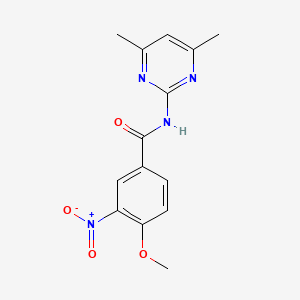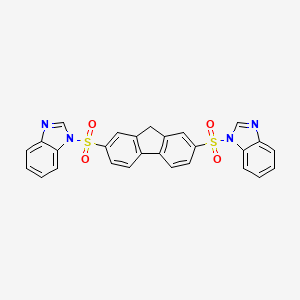
1-(2,5-dimethylbenzoyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethylbenzoyl)indoline, also known as DBI, is a fluorescent compound that has gained significant attention in scientific research due to its unique properties. DBI has been extensively studied for its potential applications in various fields, including materials science, biology, and medicine. In
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylbenzoyl)indoline is based on its unique fluorescent properties. This compound emits light when excited by a specific wavelength of light. This property has been exploited in various applications, including the detection of metal ions and biomolecules. The fluorescence of this compound can be modulated by changes in the local environment, such as pH, temperature, and polarity. This property has been utilized in the development of biosensors for the detection of specific biomolecules.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound is non-toxic to cells and does not affect cell viability or proliferation. In vivo studies have shown that this compound is rapidly cleared from the body and does not accumulate in tissues. These findings suggest that this compound is a safe and biocompatible fluorescent probe for use in various applications.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,5-dimethylbenzoyl)indoline in lab experiments include its high sensitivity and selectivity for the detection of specific biomolecules and metal ions. This compound is also easy to synthesize and can be modified to improve its properties for specific applications. However, the limitations of using this compound in lab experiments include its limited stability under certain conditions, such as high temperature and pH. This compound also requires specific excitation and emission wavelengths, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of 1-(2,5-dimethylbenzoyl)indoline in scientific research. One potential application is in the development of biosensors for the detection of specific biomolecules in clinical samples. This compound can also be used in the development of fluorescent probes for imaging cellular structures and for the detection of metal ions in environmental samples. Additionally, this compound can be modified to improve its properties for specific applications, such as increasing its stability and selectivity. Overall, this compound has significant potential for use in various scientific research applications and warrants further investigation.
Synthesis Methods
The synthesis of 1-(2,5-dimethylbenzoyl)indoline involves the reaction of 2,5-dimethylaniline and 2-bromoacetophenone in the presence of a base and a copper catalyst. The resulting product is then subjected to a cyclization reaction to form this compound. The yield of this compound synthesis can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
1-(2,5-dimethylbenzoyl)indoline has been used in various scientific research applications, including materials science, biology, and medicine. In materials science, this compound has been utilized as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In biology, this compound has been used as a fluorescent dye for imaging cellular structures and as a biosensor for the detection of biomolecules. In medicine, this compound has been investigated for its potential as a diagnostic tool for cancer and as a therapeutic agent for various diseases.
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(2,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-12-7-8-13(2)15(11-12)17(19)18-10-9-14-5-3-4-6-16(14)18/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIPYBJFGBLVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)

![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)


![N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5777863.png)



